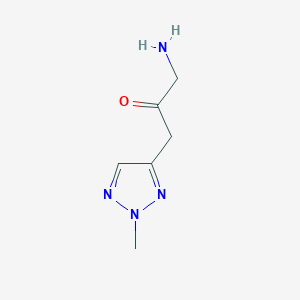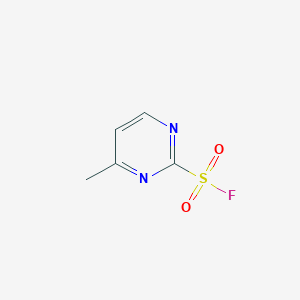![molecular formula C12H24N2 B13159490 3-Isopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13159490.png)
3-Isopropyl-3,9-diazaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyl-3,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes a spiro junction connecting two rings. This compound is part of the spiro[5.5]undecane family, which is known for its intriguing conformational and configurational properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-3,9-diazaspiro[5.5]undecane typically involves multiple steps. One common method includes the reaction of a compound with cyanoacetate under the influence of ammonia and a catalyst to form an intermediate, which is then hydrolyzed and subjected to ring-closing reactions . The final step often involves reduction to obtain the desired spirocyclic structure. The reaction conditions are generally mild, making this method suitable for industrial production .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and efficiency, with careful control of reaction conditions to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Isopropyl-3,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of nitrogen atoms and the spirocyclic structure, which provides multiple reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions are typically mild to moderate, ensuring the stability of the spirocyclic structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3-Isopropyl-3,9-diazaspiro[5.5]undecane has found applications in several scientific research areas:
Wirkmechanismus
The mechanism of action of 3-Isopropyl-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets, such as γ-aminobutyric acid type A receptors . The compound acts as an antagonist, binding to these receptors and inhibiting their activity. This interaction can modulate various physiological processes, including neurotransmission and immune responses .
Vergleich Mit ähnlichen Verbindungen
3-Isopropyl-3,9-diazaspiro[5.5]undecane can be compared to other spirocyclic compounds, such as 1,3-dioxane-1,3-dithiane spiranes and bis(1,3-oxathiane) spiranes .
List of Similar Compounds
- 1,3-Dioxane-1,3-dithiane spiranes
- Bis(1,3-oxathiane) spiranes
- 3,9-Diazaspiro[5.5]undecane derivatives
Eigenschaften
Molekularformel |
C12H24N2 |
|---|---|
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
3-propan-2-yl-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C12H24N2/c1-11(2)14-9-5-12(6-10-14)3-7-13-8-4-12/h11,13H,3-10H2,1-2H3 |
InChI-Schlüssel |
XWAUDTKTXKMUDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCC2(CCNCC2)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




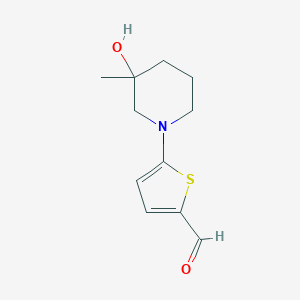
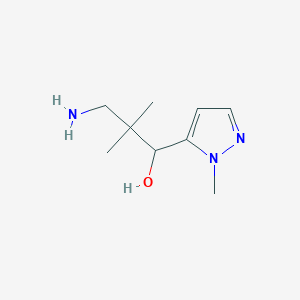
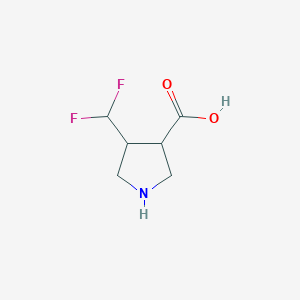

![2,2'-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene](/img/structure/B13159452.png)
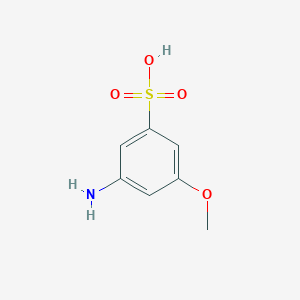

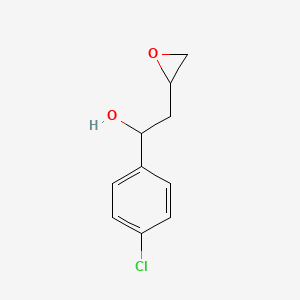
![[4-(N'-Hydroxycarbamimidoyl)phenyl]urea](/img/structure/B13159476.png)
